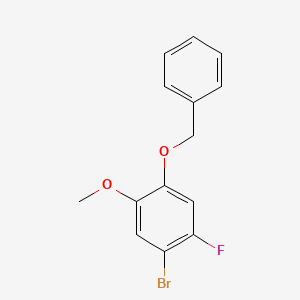

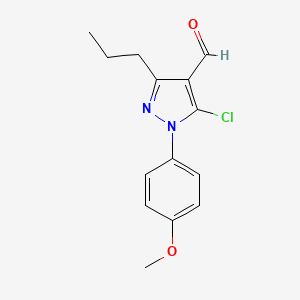

![molecular formula C8H11N3O2 B6332765 Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 912635-62-2](/img/structure/B6332765.png)

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

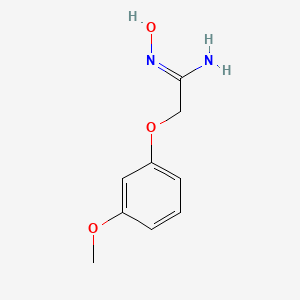

The compound “Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate” belongs to the class of organic compounds known as pyrrolopyrazoles . Pyrrolopyrazoles are compounds containing a pyrrolopyrazole moiety, which consists of a pyrrole ring fused to a pyrazole ring .

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused to a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) . The exact structure would depend on the positions of the various substituents on these rings.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure. Some general properties might include a high degree of aromaticity, potential hydrogen bonding, and potential dipole-dipole interactions .Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is significant for the preparation of new N-fused heterocycle products in good to excellent yields, showcasing the compound's role in facilitating the creation of complex molecules with potential pharmacological activities Ghaedi et al., 2015.

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Another study by Harb et al. (1989) described the transformation of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and other derivatives. This illustrates the compound's versatility in synthesizing diverse heterocyclic structures, which are crucial for the development of novel molecules with varied biological and chemical properties Harb et al., 1989.

Preparation of Condensed Pyrazoles

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in the synthesis of condensed pyrazoles through Pd‐catalyzed cross-coupling reactions. This approach, detailed by Arbačiauskienė et al. (2011), enables the formation of complex pyrazole-based structures, highlighting the compound's role in advancing synthetic methodologies for constructing pharmacologically relevant heterocycles Arbačiauskienė et al., 2011.

Crystal Structure Analysis

Kumar et al. (2018) synthesized and analyzed the crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, determining its molecular conformation and intermolecular interactions. This research contributes to the understanding of the structural characteristics of pyrazole derivatives, which is essential for the design of molecules with specific properties Kumar et al., 2018.

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds known for their broad range of pharmacological properties .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide spectrum of biological properties .

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of pathways, contributing to their diverse pharmacological effects .

Result of Action

Given the broad range of biological properties exhibited by pyrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7/h9H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUQEUFWBVGZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

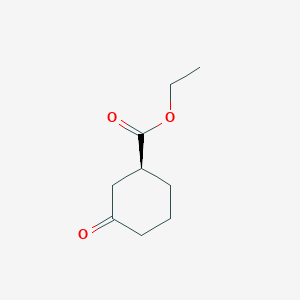

![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)

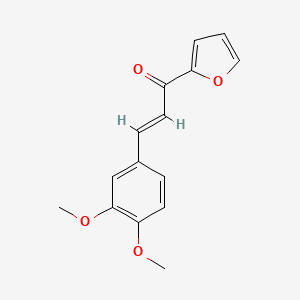

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

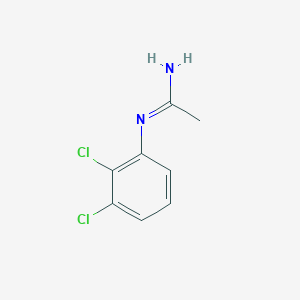

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)